Glufosinate-FMOC
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Overview
Description
Glufosinate-FMOC is a derivative of glufosinate, an organophosphorus compound widely used as a non-selective herbicide. The compound is formed by the derivatization of glufosinate with fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which is commonly used in analytical chemistry to enhance the detection and quantification of glufosinate in various matrices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Glufosinate-FMOC involves the reaction of glufosinate with fluorenylmethyloxycarbonyl chloride. The typical procedure includes:
- Dissolving glufosinate in a suitable solvent such as acetonitrile.
- Adding a base like sodium bicarbonate to the solution.
- Introducing fluorenylmethyloxycarbonyl chloride to the mixture.
- Allowing the reaction to proceed at room temperature for a specified period, usually a few hours .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Glufosinate-FMOC primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in hydrolysis under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.
Hydrolysis: Conducted in the presence of acids like hydrochloric acid or bases like sodium hydroxide.
Major Products:
Substitution Reactions: Yield various substituted derivatives depending on the nucleophile used.
Hydrolysis: Results in the cleavage of the FMOC group, regenerating the parent glufosinate.
Scientific Research Applications
Glufosinate-FMOC is extensively used in scientific research for:
Analytical Chemistry: Enhancing the detection and quantification of glufosinate in environmental and biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Environmental Monitoring: Assessing the presence of glufosinate residues in water, soil, and food products.
Agricultural Research: Studying the efficacy and environmental impact of glufosinate-based herbicides.
Mechanism of Action
Glufosinate-FMOC exerts its effects by inhibiting the enzyme glutamine synthetase, which is crucial for nitrogen metabolism in plants. This inhibition leads to the accumulation of ammonia and reactive oxygen species, causing cellular damage and plant death . The process is light-dependent, with no significant effects observed in the dark .
Comparison with Similar Compounds
Glyphosate: Another widely used herbicide that inhibits a different enzyme, 5-enolpyruvylshikimate-3-phosphate synthase.
Bialaphos: A herbicide similar to glufosinate but with a different chemical structure and mode of action.
Uniqueness of Glufosinate-FMOC:
Properties
Molecular Formula |
C20H22NO6P |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[hydroxy(methyl)phosphoryl]butanoic acid |
InChI |
InChI=1S/C20H22NO6P/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)(H,25,26) |
InChI Key |
XQCPMJCMMVTJOU-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Origin of Product |
United States |
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